molecular formula C9H13Cl2N B13389600 (R)-1-(3-Chlorophenyl)-1-propanamine

(R)-1-(3-Chlorophenyl)-1-propanamine

Cat. No.: B13389600
M. Wt: 206.11 g/mol
InChI Key: WGBWFBWTSUGMNB-UHFFFAOYSA-N
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Description

®-1-(3-Chlorophenyl)propan-1-amine hydrochloride is a chiral amine compound with a specific three-dimensional arrangement. It is characterized by the presence of a chlorophenyl group attached to a propan-1-amine backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3-Chlorophenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as ®-3-chlorophenylpropan-1-ol.

    Amine Formation: The hydroxyl group of the starting material is converted into an amine group through a series of reactions, including nucleophilic substitution and reduction.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of ®-1-(3-Chlorophenyl)propan-1-amine hydrochloride may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the final product through optimized reaction conditions and purification techniques.

Types of Reactions:

    Oxidation: ®-1-(3-Chlorophenyl)propan-1-amine hydrochloride can undergo oxidation reactions to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine or chlorophenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation Products: Imines, oximes.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

®-1-(3-Chlorophenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of ®-1-(3-Chlorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (S)-1-(3-Chlorophenyl)propan-1-amine hydrochloride
  • 1-(3-Chlorophenyl)propan-1-amine
  • 1-(3-Chlorophenyl)propan-2-amine

Comparison:

    Chirality: The ®-enantiomer is distinct from the (S)-enantiomer in its three-dimensional arrangement, leading to different biological activities and interactions.

    Substitution Pattern: The position of the chlorine atom on the phenyl ring and the length of the carbon chain can influence the compound’s reactivity and properties.

    Unique Properties: ®-1-(3-Chlorophenyl)propan-1-amine hydrochloride is unique in its specific chiral configuration and hydrochloride salt form, which can affect its solubility and stability.

This detailed article provides a comprehensive overview of ®-1-(3-Chlorophenyl)propan-1-amine hydrochloride, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H13Cl2N

Molecular Weight

206.11 g/mol

IUPAC Name

1-(3-chlorophenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H

InChI Key

WGBWFBWTSUGMNB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)N.Cl

Origin of Product

United States

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